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Compound of Interest

Compound Name: 3-(2-Methylphenoxy)propylamine

Cat. No.: B1306394

Introduction

3-(2-Methylphenoxy)propylamine is a primary amine containing a phenoxypropyl scaffold, a
structural motif found in a variety of pharmacologically active compounds. As an intermediate in
drug discovery and development, its unambiguous structural confirmation is critical. This
application note provides detailed protocols for the characterization of 3-(2-
Methylphenoxy)propylamine using Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS). The data presented herein is predicted based on established
principles of spectroscopy and serves as a guide for researchers.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 3-(2-
Methylphenoxy)propylamine, the following tables summarize the predicted *H NMR, 13C
NMR, and mass spectrometry data. These predictions are based on analogous structures and
standard chemical shift libraries.

Table 1: Predicted *H NMR Data for 3-(2-Methylphenoxy)propylamine
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.15 d 1H Ar-H
~7.10 t 1H Ar-H
~6.90 t 1H Ar-H
~6.85 d 1H Ar-H
~4.05 t 2H O-CH:
~3.00 t 2H CH2-N
~2.25 S 3H Ar-CHs
~2.00 p 2H CH2-CH2-CH:2
~1.50 (broad s) 2H NH:2

Solvent: CDCIs, Reference: TMS at 0.00 ppm. d: doublet, t: triplet, p: pentet, s: singlet

Table 2: Predicted 3C NMR Data for 3-(2-Methylphenoxy)propylamine
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Chemical Shift (8) ppm Assignment
~156.0 Ar-C-O
~130.5 Ar-C

~127.0 Ar-C

~125.0 Ar-C-CHs
~121.0 Ar-C

~111.0 Ar-C

~67.0 O-CH:

~39.0 CH2-N

~31.0 CH2-CH2-CH2
~16.0 Ar-CHs

Solvent: CDCIz

Table 3: Predicted Mass Spectrometry Data for 3-(2-Methylphenoxy)propylamine

m/z Proposed Fragment
165 [M]* (Molecular lon)
148 [M-NHs]*
107 [C7H7O]*
91 [C7H7]*
44 [CZHGN]+
lonization Mode: Electron lonization (EI)
Experimental Protocols
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The following are standard operating procedures for the acquisition of NMR and mass
spectrometry data for 3-(2-Methylphenoxy)propylamine.

Protocol 1: NMR Spectroscopy

1. Sample Preparation:

» Dissolve approximately 5-10 mg of 3-(2-Methylphenoxy)propylamine in 0.6 mL of
deuterated chloroform (CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

» Transfer the solution to a 5 mm NMR tube.

2. 'H NMR Acquisition:

e Instrument: 500 MHz NMR Spectrometer

e Solvent: CDCls

e Temperature: 298 K

e Pulse Program: Standard single-pulse (zg30)
e Number of Scans: 16

o Relaxation Delay: 2.0 s

e Spectral Width: 16 ppm

e Acquisition Time: 4.0 s

3. 3C NMR Acquisition:

e Instrument: 125 MHz NMR Spectrometer

e Solvent: CDCIs

e Temperature: 298 K

e Pulse Program: Proton-decoupled (zgpg30)
e Number of Scans: 1024

o Relaxation Delay: 2.0 s

o Spectral Width: 240 ppm

e Acquisition Time: 1.5 s

4. Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).
e Phase correct the spectrum.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1306394?utm_src=pdf-body
https://www.benchchem.com/product/b1306394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for H) or the solvent peak
(77.16 ppm for CDCls in 13C).

Integrate the peaks in the *H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol 2: Mass Spectrometry

1.

Sample Preparation:

Prepare a dilute solution of 3-(2-Methylphenoxy)propylamine (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or acetonitrile.

. Mass Spectrometry Acquisition (Electron lonization - GC-MS):

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Injection Volume: 1 pL

Inlet Temperature: 250°C

GC Column: Standard non-polar column (e.g., DB-5ms)

Oven Program: Start at 50°C, ramp to 280°C at 10°C/min, hold for 5 min.
lonization Mode: Electron lonization (EI)

lonization Energy: 70 eV

Mass Range: m/z 40-400

Source Temperature: 230°C

. Data Analysis:

Identify the molecular ion peak [M]*.
Analyze the fragmentation pattern to confirm the structure.
Compare the observed spectrum with a theoretical fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the characterization of 3-(2-

Methylphenoxy)propylamine.
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Sample Preparation

3-(2-Methylphenoxy)propylamine

VAR

Dissolve in CDCI3 with TMS Dissolve in Methanol

| /
| [

¥ Spectroscopic Analysis ¢

NMR Acquisition Mass Spectrometry
(1H and 13C) Acquisition (GC-MS)

Data Processing & Analysis

NMR Data Processing MS Data Analysis
(FT, Phasing, Calibration) (Identify M+, Fragments)
AN 7
AN 7

\ionclusion

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for the characterization of 3-(2-Methylphenoxy)propylamine.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and
definitive method for the structural elucidation of 3-(2-Methylphenoxy)propylamine. The
predicted data and detailed protocols provided in this application note serve as a valuable
resource for researchers and scientists engaged in the synthesis and characterization of this
and related compounds, ensuring the quality and integrity of materials used in drug
development and other scientific endeavors.
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 To cite this document: BenchChem. [Application Note: NMR and Mass Spectrometry
Characterization of 3-(2-Methylphenoxy)propylamine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1306394#nmr-and-mass-spectrometry-
characterization-of-3-2-methylphenoxy-propylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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